2,3,5,6-Tetrafluoro-4-methylpyridine

Beschreibung

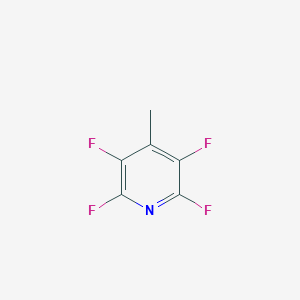

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,5,6-tetrafluoro-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4N/c1-2-3(7)5(9)11-6(10)4(2)8/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJPFTHPDLREJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405338 | |

| Record name | 2,3,5,6-tetrafluoro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16297-14-6 | |

| Record name | 2,3,5,6-tetrafluoro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-Tetrafluoro-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3,5,6-Tetrafluoro-4-methylpyridine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,3,5,6-Tetrafluoro-4-methylpyridine, a key intermediate in the development of advanced pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthetic methodology, reaction mechanisms, and practical considerations. The core of this guide focuses on the highly regioselective nucleophilic aromatic substitution (SNAr) on pentafluoropyridine using organometallic reagents. Detailed experimental protocols, mechanistic explanations, and safety precautions are provided to ensure a thorough understanding and successful implementation of this synthetic transformation.

Introduction: The Significance of Fluorinated Pyridines

Fluorinated pyridine derivatives are of paramount importance in medicinal chemistry and materials science.[1] The introduction of fluorine atoms into the pyridine ring can significantly alter the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, in particular, serves as a versatile building block for the synthesis of more complex molecules with potential applications in various fields. Its tetrafluorinated core provides a unique electronic landscape, while the methyl group at the 4-position offers a site for further functionalization.

The synthesis of this target molecule primarily relies on the nucleophilic aromatic substitution (SNAr) on the readily available starting material, pentafluoropyridine. The strong electron-withdrawing effect of the fluorine atoms and the nitrogen heteroatom activates the pyridine ring towards nucleophilic attack, making this a highly efficient and regioselective transformation.[2]

The Synthetic Core: Nucleophilic Aromatic Substitution with Organometallic Reagents

The most direct and efficient route to this compound involves the reaction of pentafluoropyridine with a methyl nucleophile. Organometallic reagents, such as methyllithium (CH₃Li) or methylmagnesium bromide (CH₃MgBr), are ideal for this purpose, providing a carbanionic methyl source that readily attacks the electron-deficient pyridine ring.[3]

Causality Behind Experimental Choices

The choice of an organometallic reagent is dictated by its high reactivity and the "umpolung" (polarity reversal) it imparts on the methyl group, transforming it from an electrophilic to a strongly nucleophilic species. The reaction is typically conducted in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent quenching of the highly basic organometallic reagent.[4] Low temperatures are crucial to control the exothermicity of the reaction and to minimize potential side reactions.

The regioselectivity of the reaction, with preferential substitution at the 4-position, is a key feature of the SNAr on pentafluoropyridine. This is attributed to the superior stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the para-position relative to the nitrogen atom.

Experimental Protocol: A Self-Validating System

The following protocol is a detailed, step-by-step methodology for the synthesis of this compound. It is designed to be a self-validating system, with clear checkpoints and expected observations.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Pentafluoropyridine | C₅F₅N | 169.06 | ≥98% | Sigma-Aldrich |

| Methyllithium solution | CH₃Li | 21.98 | 1.6 M in diethyl ether | Sigma-Aldrich |

| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | ≥99.7% | Sigma-Aldrich |

| Saturated aqueous NH₄Cl | NH₄Cl | 53.49 | - | - |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | - | - |

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Inert gas (Argon or Nitrogen) supply

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Inert Atmosphere: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an inlet for inert gas. Flame-dry the glassware under vacuum and cool under a stream of argon or nitrogen.

-

Reagent Preparation: Charge the flask with pentafluoropyridine (1.0 eq) and anhydrous diethyl ether. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Nucleophilic Addition: Slowly add a solution of methyllithium in diethyl ether (1.1 eq) to the stirred solution of pentafluoropyridine via the dropping funnel over a period of 30 minutes. Maintain the internal temperature below -70 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis of quenched aliquots.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution while the mixture is still cold. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.

Authoritative Grounding & Mechanistic Insights

The synthesis of this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This multi-step process is initiated by the attack of the nucleophile (methyllithium) on the electron-deficient pyridine ring.

The Meisenheimer Complex: A Key Intermediate

The nucleophilic attack of the methyl anion on the C4 carbon of pentafluoropyridine leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and is particularly stabilized by the electron-withdrawing fluorine atoms and the nitrogen heteroatom.

Regioselectivity: The Para-Directing Effect

The preferential attack at the 4-position (para to the nitrogen) is a well-established phenomenon in the SNAr of pentafluoropyridine.[2] This regioselectivity can be explained by examining the resonance structures of the Meisenheimer complexes formed upon attack at the ortho, meta, and para positions. The intermediate formed from para-attack allows for the delocalization of the negative charge onto the electronegative nitrogen atom, providing significant stabilization. This is not possible for the intermediates resulting from ortho or meta attack.

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

| Property | Expected Value |

| Appearance | Colorless liquid |

| Molecular Formula | C₆H₃F₄N |

| Molecular Weight | 165.09 g/mol |

| Boiling Point | ~135-137 °C |

| ¹H NMR (CDCl₃) | δ ~2.3 (s, 3H) |

| ¹⁹F NMR (CDCl₃) | Two multiplets |

| Mass Spectrometry (EI) | m/z 165 (M⁺) |

Safety Precautions

-

Organolithium Reagents: Methyllithium is a pyrophoric reagent that can ignite spontaneously on contact with air and reacts violently with water. All manipulations must be carried out under a strict inert atmosphere (argon or nitrogen) using syringe and cannula techniques. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) is mandatory.

-

Pentafluoropyridine: This compound is volatile and should be handled in a well-ventilated fume hood. It can cause irritation to the skin, eyes, and respiratory tract.

-

Anhydrous Solvents: Anhydrous diethyl ether is extremely flammable and can form explosive peroxides. It should be stored and handled with care.

Conclusion

The synthesis of this compound via the nucleophilic aromatic substitution of pentafluoropyridine with methyllithium is a robust and highly regioselective method. This guide provides the necessary theoretical background and practical details to enable researchers to successfully perform this synthesis. A thorough understanding of the reaction mechanism and strict adherence to safety protocols are essential for a safe and efficient outcome. The availability of this key fluorinated building block will undoubtedly facilitate further advancements in the fields of medicinal chemistry and materials science.

References

- Jee, J., et al. (2019). A review on the synthesis of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 44(2), 73-84.

- Chambers, R. D., & Sargent, C. R. (1981). Polyfluoro-heterocyclic compounds. Advances in Heterocyclic Chemistry, 28, 1-71.

- Mongin, F., & Quéguiner, G. (2001). Advances in the directed metallation of pyridines. Tetrahedron, 57(19), 4059-4090.

- Schlosser, M. (2005). Organometallics in synthesis: a manual. John Wiley & Sons.

- Wakefield, B. J. (1990). Organolithium Methods. Academic Press.

- Laina, D., et al. (2018). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Journal of the American Chemical Society, 140(40), 12929-12938.

- Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), e54705.

- Beyki, K., et al. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. SpringerPlus, 4, 757.

- Lei, X., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(11), 7148-7155.

- Sandford, G. (2000). Perfluoroheteroaromatic chemistry. Tetrahedron, 56(21), 3439-3462.

Sources

- 1. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]

- 2. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 4. people.uniurb.it [people.uniurb.it]

physicochemical properties of 2,3,5,6-Tetrafluoro-4-methylpyridine

An In-depth Technical Guide to the Physicochemical Properties of 2,3,5,6-Tetrafluoro-4-methylpyridine

Introduction

This compound is a fluorinated organic compound of significant interest to researchers and scientists, particularly those in the fields of drug discovery and agrochemical development. The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the core , offering insights into its behavior and potential applications. Pyridine scaffolds are ubiquitous in medicinal chemistry, and their fluorinated derivatives represent a key area of modern synthetic chemistry.[1][2]

Molecular and Structural Data

The foundational information for any chemical compound begins with its molecular and structural characteristics.

-

Chemical Formula: C₆H₃F₄N[3]

-

Molecular Weight: 165.09 g/mol [3]

-

CAS Number: 16297-14-6[3]

-

SMILES String: CC1=C(C(=NC(=C1F)F)F)F[3]

Caption: Workflow for Boiling Point Determination via Distillation.

Spectroscopic Analysis

Structural elucidation and confirmation of this compound would rely on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Would show a singlet for the methyl (CH₃) protons. The chemical shift would be influenced by the adjacent fluorinated ring.

-

¹⁹F NMR : Would likely show two distinct signals for the fluorine atoms at the 2,6- and 3,5-positions due to their different chemical environments relative to the nitrogen and methyl group.

-

¹³C NMR : Would provide information on the carbon skeleton, with the chemical shifts of the ring carbons being significantly affected by the attached fluorine atoms.

-

-

Infrared (IR) Spectroscopy : Characteristic absorption bands would be expected for C-F bonds and the aromatic C=C and C=N stretching vibrations.

-

Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (165.09 g/mol ) and characteristic fragmentation patterns.

Applications in Research and Development

Fluorinated pyridines are crucial intermediates in the synthesis of a wide range of functional molecules. [4][5]

-

Pharmaceuticals : The pyridine nucleus is a common scaffold in drug molecules. [1][2]Fluorination can enhance metabolic stability and cell membrane permeability, making this compound a valuable starting material for medicinal chemistry programs.

-

Agrochemicals : Many modern herbicides, fungicides, and insecticides contain trifluoromethylpyridine moieties. [4][5]The tetrafluorinated methylpyridine core can be used to synthesize novel agrochemicals with improved efficacy and environmental profiles.

-

Material Science : Polyfluorinated aromatic compounds are also explored in material science for applications in polymers and liquid crystals due to their unique electronic properties and thermal stability.

Safety and Handling

As with any chemical, proper safety precautions are essential when handling this compound.

-

Hazard Classifications : It is classified as a flammable liquid and may cause skin, eye, and respiratory irritation. [3]* Hazard Statements (H-phrases) : H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [3]* Precautionary Statements (P-phrases) : P210 (Keep away from heat, sparks, open flames, and hot surfaces. No smoking), P233 (Keep container tightly closed), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [3]* Personal Protective Equipment (PPE) : Standard PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood. [6][7]

Conclusion

This compound is a highly functionalized building block with a unique combination of physicochemical properties derived from its polyfluorinated pyridine structure. Its thermal stability, predictable reactivity towards nucleophiles, and the influence of fluorine on its electronic properties make it a compound of high interest for the synthesis of advanced materials, pharmaceuticals, and agrochemicals. A thorough understanding of its properties, as outlined in this guide, is crucial for its effective and safe utilization in research and development.

References

-

FooDB. Showing Compound 4-Methylpyridine (FDB004424). [Link]

-

Wikipedia. 4-Methylpyridine. [Link]

-

Al-Zaydi, K. M., et al. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. Chemistry Central Journal, 9(1), 66. [Link]

-

PubChem. 2,3,5,6-Tetrafluoro-4-(4-methylpentoxy)pyridine. [Link]

-

Oakwood Chemical. 2,3,5,6-Tetrafluoropyridine. [Link]

-

Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. [Link]

-

ResearchGate. (PDF) Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. [Link]

-

ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. [Link]

-

PubChem. 2,3,5,6-Tetrafluoropyridine. [Link]

-

Ali, K. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4183. [Link]

-

NIST. Pyridine, 2,3,5,6-tetrafluoro-. [Link]

-

PubMed. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. [Link]

-

UCI Department of Chemistry. 300 MHz 1H NMR spectra are shown below for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. [Link]

-

Tsukamoto, Y., & Nakamura, Y. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 136–147. [Link]

-

IUCr Journals. N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide. [Link]

-

Talele, T. T. (2016). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Future Medicinal Chemistry, 8(11), 1221–1236. [Link]

-

NIST. Pyridine, 3-chloro-2,4,5,6-tetrafluoro-. [Link]

-

Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. [Link]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

2,3,5,6-Tetrafluoro-4-methylpyridine CAS number

An In-Depth Technical Guide to 2,3,5,6-Tetrafluoro-4-methylpyridine (CAS: 16297-14-6): Synthesis, Reactivity, and Applications

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. Its chemical structure, featuring a pyridine ring heavily substituted with electron-withdrawing fluorine atoms, imparts unique chemical properties that make it a valuable building block for the synthesis of complex, high-value molecules. The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy to modulate key physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, reactivity, and applications of this versatile chemical intermediate.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound are summarized below. Understanding these characteristics is crucial for its appropriate handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 16297-14-6 | [3] |

| Molecular Formula | C₆H₃F₄N | [3][4] |

| Molecular Weight | 165.09 g/mol | [3] |

| Boiling Point | 130.5 °C | [3] |

| Flash Point | 32.0 °C | [3] |

| SMILES | CC1=C(F)C(F)=NC(F)=C1F | [3][4] |

| InChIKey | VMJPFTHPDLREJZ-UHFFFAOYSA-N | [4] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Storage | Store at 10°C - 25°C in a well-closed container | [3] |

Spectroscopic Characterization: The structural elucidation of this compound and its derivatives relies heavily on nuclear magnetic resonance (NMR) spectroscopy.

-

¹H NMR: A singlet is expected for the methyl (CH₃) protons.

-

¹⁹F NMR: Two distinct signals are anticipated, corresponding to the fluorine atoms at the C-2/C-6 and C-3/C-5 positions, respectively. These signals will likely appear as multiplets due to F-F coupling. Based on analogous structures, the ortho-fluorines (F-2,6) typically resonate further downfield than the meta-fluorines (F-3,5).[1]

-

¹³C NMR: The spectrum will show distinct resonances for the methyl carbon and the four unique carbons of the pyridine ring, with characteristic C-F coupling constants.

Synthesis and Mechanism

The most direct and common route for the synthesis of 4-substituted-2,3,5,6-tetrafluoropyridines involves the nucleophilic aromatic substitution (SₙAr) of pentafluoropyridine.[1][5][6] Pentafluoropyridine is highly activated towards nucleophilic attack due to the cumulative electron-withdrawing effects of the five fluorine atoms and the ring nitrogen.[1] The attack preferentially occurs at the C-4 position, which is electronically favored. For the synthesis of the title compound, a suitable methyl nucleophile, such as a Grignard reagent (e.g., CH₃MgBr) or an organolithium reagent (e.g., CH₃Li), is used.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for SₙAr reactions on pentafluoropyridine.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add pentafluoropyridine (1.0 eq) dissolved in anhydrous diethyl ether or THF (e.g., 0.2 M solution).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Nucleophile: Add methyllithium (1.05 eq) dropwise to the cooled solution via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: Stir the reaction mixture at -78 °C for 1-2 hours. The progress can be monitored by TLC or GC-MS.

-

Quenching: Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation to yield the pure this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electron-deficient nature of its aromatic ring, making it an excellent substrate for further nucleophilic aromatic substitution (SₙAr) reactions. The remaining fluorine atoms can be selectively displaced by a variety of nucleophiles.

Regioselectivity: The nitrogen atom in the pyridine ring exerts a strong activating effect, particularly at the ortho (C-2, C-6) and para (C-4) positions. Since the C-4 position is already occupied by the methyl group, subsequent nucleophilic attacks will preferentially occur at the C-2 and C-6 positions. This regioselectivity allows for the controlled, stepwise functionalization of the pyridine core. Common nucleophiles used in these reactions include amines, thiols, and alkoxides.

Caption: Mechanism of nucleophilic substitution on the tetrafluoropyridine core.

This reactivity makes the compound a powerful scaffold. A single starting material can be diversified into a library of compounds by reacting it with various nucleophiles, a common strategy in drug discovery programs.[7][8]

Applications in Drug Discovery and Advanced Materials

Fluorinated pyridines are privileged structures in modern chemistry. The introduction of a tetrafluoropyridyl moiety can enhance a molecule's potency and pharmacokinetic profile.

-

Medicinal Chemistry: Pyridine-based structures are ubiquitous in pharmaceuticals.[7] The this compound core can be used as a central scaffold to build molecules for various therapeutic targets. For example, related fluorinated heterocycles are key components in enzyme inhibitors, such as PARP inhibitors used in oncology.[9] The fluorine atoms can form crucial hydrogen bonds or other non-covalent interactions within a protein's active site, while also blocking sites of metabolism.

-

Agrochemicals: The trifluoromethylpyridine moiety is found in numerous successful herbicides and insecticides.[2] Similarly, the tetrafluoromethylpyridine core serves as a valuable synthon for creating new agrochemical candidates with improved efficacy and environmental profiles.

-

Materials Science: The high polarity and unique electronic properties of polyfluorinated aromatic compounds make them suitable for applications in organic electronics, such as in the development of liquid crystals and organic light-emitting diodes (OLEDs).

Safety and Handling

As with all fluorinated organic compounds and pyridines, this compound should be handled with care in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10][11]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. It is listed as a flammable liquid, so keep it away from heat, sparks, and open flames.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][12]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10][13]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[10][13]

-

Ingestion: If swallowed, rinse mouth and seek immediate medical attention.[10]

-

Always consult the most current Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound, CAS number 16297-14-6, is more than just a chemical entry; it is a highly versatile and enabling building block for modern chemical research. Its synthesis from pentafluoropyridine is straightforward, and its predictable reactivity allows for the strategic and selective introduction of various functional groups. For scientists and researchers in drug discovery and materials science, this compound offers a robust platform for creating novel molecules with tailored properties, driving innovation across multiple scientific disciplines.

References

-

Fallah, E., et al. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. SpringerPlus, 4, 757. Available at: [Link]

-

Fallah, E., et al. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. PubMed, 4:757. Available at: [Link]

-

Sipyagin, A. M., et al. (2003). Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. Chemistry of Heterocyclic Compounds, 39(8), 1173-1180. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H3F4N). Retrieved from [Link]

-

Uneyama, K., & Tanimoto, H. (2022). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 47(2), 57-69. Available at: [Link]

-

Mondal, P., & Guria, M. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4165. Available at: [Link]

-

Wang, T., et al. (2025). Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines. Nature Communications, 16, 12345. Available at: [Link]

-

Scott, J. S., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry, 67(24), 21717-21728. Available at: [Link]

Sources

- 1. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. PubChemLite - this compound (C6H3F4N) [pubchemlite.lcsb.uni.lu]

- 5. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 2,3,5,6-Tetrafluoro-4-methylpyridine

This guide provides a comprehensive overview of the spectroscopic data for 2,3,5,6-tetrafluoro-4-methylpyridine, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Understanding the spectroscopic signature of this molecule is paramount for reaction monitoring, quality control, and the development of novel fluorinated compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical insights into the interpretation of its spectroscopic data.

Molecular Structure and its Spectroscopic Implications

This compound possesses a highly electron-deficient pyridine ring due to the presence of four strongly electronegative fluorine atoms. This electronic feature, combined with the methyl group at the 4-position, gives rise to a unique and complex spectroscopic profile. The molecule has a molecular formula of C₆H₃F₄N and a molecular weight of 165.09 g/mol .[1][2]

The C₂ᵥ symmetry of the tetrafluorinated pyridine ring is broken by the methyl group, which can influence the vibrational modes observed in Infrared (IR) and Raman spectroscopy. In Nuclear Magnetic Resonance (NMR) spectroscopy, the fluorine atoms create a complex spin system, leading to intricate splitting patterns in the ¹H, ¹³C, and ¹⁹F spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a wealth of information about the molecular connectivity and environment.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing a single resonance for the methyl protons. However, this signal will be split into a multiplet due to coupling with the adjacent fluorine atoms at the 3- and 5-positions (a long-range ⁴J(H,F) coupling).

Expected ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~2.0 - 2.5 | Triplet of triplets (tt) or complex multiplet | ⁴J(H,F) | -CH₃ |

The exact chemical shift and coupling constant can be influenced by the solvent and the spectrometer frequency.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display signals for the methyl carbon and the three distinct aromatic carbons. These signals will exhibit significant splitting due to one-bond and through-space coupling with the fluorine atoms. The interpretation of this spectrum can be challenging due to these complex C-F couplings.[3]

Expected ¹³C NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~10 - 15 | Multiplet | ¹J(C,H), ⁿJ(C,F) | -CH₃ |

| ~110 - 120 | Multiplet | ⁿJ(C,F) | C-4 |

| ~140 - 150 | Multiplet | ¹J(C,F), ⁿJ(C,F) | C-2, C-6 |

| ~145 - 155 | Multiplet | ¹J(C,F), ⁿJ(C,F) | C-3, C-5 |

Note: The chemical shifts for the fluorinated carbons are broad ranges and the multiplicities will be complex due to multiple C-F couplings.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a crucial technique for characterizing this molecule. Due to the molecular symmetry, the four fluorine atoms are chemically equivalent, but magnetically non-equivalent, which would ideally give rise to a single signal. However, coupling to the methyl protons and potentially second-order effects might lead to a more complex pattern. The chemical shift will be in the typical range for aromatic fluorine atoms.[4][5][6]

Expected ¹⁹F NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| -140 to -160 | Multiplet | ⁴J(F,H) | F-2, F-3, F-5, F-6 |

¹⁴N NMR Spectroscopy

Direct observation of the ¹⁴N nucleus is challenging due to its quadrupolar nature, which often results in very broad signals. While no specific data is available for this compound, the chemical shift would be expected in the range typical for pyridine-like nitrogen atoms.

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy provide valuable information about the vibrational modes of the molecule. The spectra are expected to be dominated by strong absorptions corresponding to C-F and C-N stretching vibrations. For a detailed interpretation, the vibrational data of the closely related 2,3,5,6-tetrafluoropyridine can be used as a reference.

Disclaimer: The following vibrational data is based on the analysis of 2,3,5,6-tetrafluoropyridine. The presence of the methyl group in the target molecule will introduce additional bands (e.g., C-H stretching and bending modes) and may cause slight shifts in the pyridine ring vibrations.

Key Vibrational Bands (based on 2,3,5,6-Tetrafluoropyridine):

| IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |

| ~1640 | ~1640 | Pyridine ring stretching |

| ~1480 | ~1480 | Pyridine ring stretching |

| ~1250 | ~1250 | C-F stretching |

| ~1050 | ~1050 | C-F stretching |

| ~800 | ~800 | Ring breathing mode |

The methyl group in this compound will introduce C-H stretching vibrations around 2900-3000 cm⁻¹ and C-H bending vibrations around 1380-1460 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The high-resolution mass spectrum should confirm the molecular formula C₆H₃F₄N.

Predicted Mass Spectrometry Data: [7]

| Adduct | m/z |

| [M+H]⁺ | 166.02744 |

| [M+Na]⁺ | 188.00938 |

| [M-H]⁻ | 164.01288 |

| [M]⁺ | 165.01961 |

The fragmentation pattern in electron ionization (EI) mass spectrometry is expected to involve the loss of the methyl group, fluorine atoms, and potentially the entire pyridine ring fragmentation.

Experimental Protocols

NMR Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0-160 ppm.

-

A longer acquisition time and a larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Set the spectral width to cover the range of -100 to -200 ppm.

-

Use a fluorine-free probe or a probe with a fluorine background suppression sequence if necessary.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

Conclusion

The spectroscopic characterization of this compound is a multifaceted task that requires the combined use of NMR, vibrational spectroscopy, and mass spectrometry. The highly fluorinated nature of the molecule leads to complex but informative spectra, particularly in NMR. This guide provides a foundational understanding of the expected spectroscopic data and the experimental approaches for its acquisition and interpretation. For definitive structural confirmation, a combination of these techniques, along with comparison to authenticated reference standards, is essential.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link].

-

UC Santa Barbara, Department of Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. [Link].

-

PubChemLite. This compound (C6H3F4N). [Link].

-

NMR Knowledge Base. 19Flourine NMR. [Link].

-

ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine through the adsorption process by indicating the active zone of these compounds becoming close to the Al (111)-surface. [Link].

-

Loughborough University. NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. [Link].

Sources

- 1. This compound | C6H3F4N | CID 4661316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. PubChemLite - this compound (C6H3F4N) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,3,5,6-Tetrafluoro-4-methylpyridine

Introduction: The Challenge and Utility of Fluorinated Heterocycles

In the landscape of modern drug discovery and materials science, the incorporation of fluorine into organic molecules has become a cornerstone strategy for modulating chemical and biological properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1] Pyridine scaffolds, ubiquitous in pharmaceuticals, are prime candidates for fluorination. However, the very electronic perturbations that make these molecules valuable also introduce significant complexity into their analytical characterization, particularly via Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides an in-depth analysis of the ¹H NMR spectrum of 2,3,5,6-Tetrafluoro-4-methylpyridine (CAS 16297-14-6). As a highly substituted and electronically unique molecule, its spectrum serves as an exemplary case study for understanding the principles of proton-fluorine (¹H-¹⁹F) spin-spin coupling through multiple bonds. For researchers in synthetic chemistry, drug development, and materials science, a thorough comprehension of this spectrum is critical for structural verification, purity assessment, and understanding structure-activity relationships.

Theoretical Framework: Deciphering Proton-Fluorine Spin-Spin Coupling

The ¹H NMR spectrum of this compound is dominated by a single resonance corresponding to the methyl (CH₃) group. The chemical shift and multiplicity of this signal are dictated by the powerful inductive effects of the four fluorine substituents and the pyridine nitrogen, as well as through-bond scalar coupling to the ¹⁹F nuclei.

Unlike proton-proton (¹H-¹H) coupling, which is typically observed over two or three bonds, ¹H-¹⁹F coupling can occur over four, five, or even more bonds, a phenomenon known as long-range coupling.[2] The magnitude of the coupling constant, denoted as ⁿJHF (where n is the number of bonds), is influenced by factors such as the number of intervening bonds, dihedral angles, and the nature of the electronic pathways (σ vs. π bonds).[3]

In the case of this compound, the methyl protons are coupled to two distinct sets of fluorine atoms:

-

Four-bond coupling (⁴JHF): Coupling to the two equivalent fluorine atoms at the C3 and C5 positions (meta-fluorines).

-

Five-bond coupling (⁵JHF): Coupling to the two equivalent fluorine atoms at the C2 and C6 positions (ortho-fluorines).

Generally, in aromatic systems, the magnitude of these couplings follows the trend |⁴JHF| > |⁵JHF|. This principle is the key to deciphering the complex splitting pattern observed for the methyl signal.

Predicted ¹H NMR Spectral Analysis

Chemical Shift (δ)

The methyl group at the C4 position is attached to a highly electron-deficient pyridine ring. The four strongly electron-withdrawing fluorine atoms and the electronegative nitrogen atom significantly deshield the methyl protons. In unsubstituted 4-methylpyridine (γ-picoline), the methyl protons resonate around δ 2.3 ppm.[6] The addition of four fluorine atoms is expected to shift this signal considerably downfield. Based on data from related 4-substituted tetrafluoropyridines, a chemical shift in the range of δ 2.5 - 2.8 ppm is anticipated.

Multiplicity and Coupling Constants (J)

The signal for the methyl protons will not be a simple singlet. It will be split by both sets of equivalent fluorine atoms, resulting in a complex multiplet known as a triplet of triplets .

This pattern can be understood by constructing a splitting tree:

-

Initial Splitting by F3/F5: The methyl signal is first split by the two equivalent meta-fluorines (F3, F5). According to the n+1 rule (where n=2), this results in a triplet. The coupling constant, ⁴JHF, is expected to be in the range of 2.0 - 3.0 Hz .

-

Secondary Splitting by F2/F6: Each of the three lines from the initial triplet is then further split by the two equivalent ortho-fluorines (F2, F6). This again results in a triplet for each line. The coupling constant for this interaction, ⁵JHF, will be smaller, likely in the range of 0.5 - 1.5 Hz .[7]

The final, observable pattern is therefore a triplet of triplets (tt).

Data Presentation

The predicted ¹H NMR parameters for this compound are summarized below.

| Proton Assignment | Predicted Chemical Shift (δ) | Predicted Multiplicity | Coupling Constant (J) | Coupled Nuclei |

| 4-CH₃ | 2.5 - 2.8 ppm | Triplet of Triplets (tt) | ⁴JHF ≈ 2.0 - 3.0 Hz | F3, F5 |

| ⁵JHF ≈ 0.5 - 1.5 Hz | F2, F6 |

Visualization of Spin-Spin Coupling

The following diagram illustrates the through-bond coupling pathways from the methyl protons to the fluorine atoms on the pyridine ring.

Caption: ¹H-¹⁹F coupling pathways in this compound.

Experimental Protocol for ¹H NMR Acquisition

Acquiring a high-quality, high-resolution ¹H NMR spectrum of fluorinated compounds requires careful attention to experimental parameters. The large chemical shift range of ¹⁹F and the presence of ¹H-¹⁹F coupling necessitate specific considerations.

Sample Preparation

-

Analyte: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent.

-

Solvent Selection: Chloroform-d (CDCl₃) is a standard choice. Acetone-d₆ or DMSO-d₆ can also be used, but be aware that solvent choice can influence chemical shifts.[1] For instance, more polar solvents may lead to slight downfield shifts.

-

Internal Standard: Use tetramethylsilane (TMS) at 0.00 ppm as the internal reference standard for chemical shift calibration.

NMR Spectrometer Setup

-

Instrument: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended to achieve better signal dispersion and resolve the fine splitting of the triplet of triplets.[2]

-

Probe: A standard broadband or inverse-detection probe is suitable. Ensure the probe is properly tuned and matched to the ¹H frequency.

Data Acquisition Parameters

-

Experiment: A standard 1D proton pulse-acquire experiment (zg or equivalent).

-

Spectral Width (sw): A standard spectral width of 12-16 ppm is typically sufficient.

-

Transmitter Offset (o1p): Center the spectral width around ~6-7 ppm to ensure the signal of interest and the TMS reference are within the window.

-

Acquisition Time (aq): Set to at least 3-4 seconds to ensure adequate digital resolution for resolving the small ⁵JHF couplings.

-

Relaxation Delay (d1): Use a relaxation delay of at least 2 seconds to allow for full spin-lattice relaxation.

-

Number of Scans (ns): For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

Data Processing

-

Apodization: Apply a gentle exponential multiplication (e.g., line broadening of 0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution. For enhanced resolution to resolve the small couplings, a Gaussian multiplication or no window function may be preferred.

-

Fourier Transform: Perform a Fourier transform on the Free Induction Decay (FID).

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction algorithm.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Trustworthiness & Self-Validation

The protocol described above is a self-validating system. The key validation check is the resolution of the predicted splitting pattern. If the triplet of triplets is not well-resolved, it points to one of several experimental shortcomings that must be addressed:

-

Poor Magnetic Field Homogeneity: The sample requires re-shimming to improve the B₀ field homogeneity.

-

Insufficient Acquisition Time: The digital resolution is too low. The acquisition time (aq) must be increased.

-

Over-aggressive Apodization: The line broadening applied during processing is too large, obscuring the fine coupling. Re-process the FID with a smaller line broadening factor or a resolution-enhancing window function.

By systematically optimizing these parameters, the researcher can trust that the resulting spectrum accurately reflects the molecular structure and its intricate spin system.

References

-

Pospelova, N. B., & Mokrushin, I. G. (2017). NMR Spectral Characteristics of Fluorocontaining Pyridines. Fluorine Notes, 3-4(111). Available at: [Link]

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Available at: [Link]

-

Beyki, M. H., et al. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. SpringerPlus, 4, 757. Available at: [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. Retrieved January 22, 2026, from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]

- Sanders, J. K. M., & Hunter, B. K. (1993). Modern NMR Spectroscopy: A Guide for Chemists. Oxford University Press.

-

Schaefer, T., & Sebastian, R. (1969). Signs of proton-proton and proton-fluorine spin-spin coupling constants in 2-fluoro-3-methylpyridine. Canadian Journal of Chemistry, 47(9), 1507-1510. Available at: [Link]

-

Williamson, D. S., et al. (2014). “Pure shift” 1H NMR, a robust method for revealing heteronuclear couplings in complex spectra. RSC Advances, 4, 5433-5436. Available at: [Link]

-

Edgar, M., et al. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Journal of Fluorine Chemistry, 222, 59-65. Available at: [Link]

- Emsley, J. W., & Phillips, L. (1971). Fluorine chemical shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 7, 1-526.

-

Nowick, J. S. (n.d.). 300 MHz 1H NMR spectra for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. University of California, Irvine. Available at: [Link]

Sources

- 1. This compound | C6H3F4N | CID 4661316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 4. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2,3,5,6-TETRAFLUORO-4-PYRIDINE-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 7. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

A Senior Application Scientist's Guide to the ¹³C NMR Analysis of 2,3,5,6-Tetrafluoro-4-methylpyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Importance of Fluorinated Pyridines

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of rational drug design. Fluorinated pyridines, in particular, represent a "privileged" structural class, frequently enhancing metabolic stability, modulating pKa, and improving binding affinity and cell permeability.[1][2] This enhancement of pharmacokinetic and pharmacodynamic properties has led to a surge in their use in pharmaceuticals.[3][4][5]

2,3,5,6-Tetrafluoro-4-methylpyridine serves as an exemplary model for understanding the nuanced characterization required for such compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹³C NMR, is an indispensable tool for elucidating the precise electronic and structural environment of the carbon framework. However, the presence of multiple fluorine atoms introduces layers of complexity—namely, through-bond scalar (J) coupling—that demand a sophisticated analytical approach. This guide provides an in-depth, experience-driven framework for acquiring, interpreting, and validating the ¹³C NMR spectrum of this important fluorinated building block.

Foundational Principles: ¹³C NMR in a Fluorinated Aromatic Environment

Before delving into the spectrum, a researcher must appreciate the fundamental interactions that govern it. Standard ¹³C NMR spectra are typically acquired with broadband proton decoupling, simplifying the spectrum to single lines for each unique carbon. In fluorinated compounds, however, the ¹⁹F nucleus (with a spin of I=½ and 100% natural abundance) remains coupled to the ¹³C nuclei.[6] This C-F coupling is the most information-rich feature of the spectrum.

-

Electronegativity and Chemical Shift: Fluorine's high electronegativity strongly deshields the directly attached carbon (C-F), causing a significant downfield shift in its resonance frequency (δ). This effect diminishes with distance.

-

Carbon-Fluorine (C-F) Spin-Spin Coupling: This interaction splits ¹³C signals into multiplets, with the magnitude of the splitting, known as the coupling constant (J), being highly dependent on the number of bonds separating the coupled nuclei.[7]

-

One-bond coupling (¹JCF): This is the largest coupling, typically ranging from 200 to 300 Hz for sp² carbons. Its magnitude provides unambiguous proof of a direct C-F bond.[6][8]

-

Two-bond coupling (²JCF): Coupling through two bonds is smaller, usually in the range of 15-30 Hz.

-

Three-bond coupling (³JCF): This coupling is generally smaller still, often between 5-15 Hz.

-

Long-range coupling (⁴JCF, ⁵JCF, etc.): Couplings over more than three bonds are often less than 5 Hz and may not always be resolved but can provide valuable structural information when observed.[9]

-

Understanding these principles transforms the spectrum from a simple list of peaks into a detailed electronic map of the molecule.

The Self-Validating Experimental Protocol

Acquiring a high-quality, interpretable spectrum is paramount. The following protocol is designed to be a self-validating system, where the choices made at each step ensure data integrity.

Step 1: Rigorous Sample Preparation

-

Analyte & Solvent Selection: Weigh approximately 15-25 mg of this compound. The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its well-defined residual peak at 77.16 ppm for ¹³C, which serves as a secondary chemical shift reference.[10][11] Acetone-d₆ (residual ¹³C multiplet at 29.84 ppm) is a suitable alternative.[10]

-

Dissolution & Transfer: Dissolve the sample in 0.6–0.7 mL of the chosen solvent directly in a clean, dry vial.[11] Ensure complete dissolution before carefully transferring the solution into a 5 mm NMR tube using a pipette. The final sample height should be 40-50 mm to ensure it resides entirely within the detection coil of the spectrometer.[11]

-

Internal Standard (Optional but Recommended): While the solvent peak is a reliable reference, adding a small amount of Tetramethylsilane (TMS) provides a sharp reference signal at 0.0 ppm.

Step 2: Strategic Instrument Parameterization

These parameters are based on a typical 400-600 MHz spectrometer.

-

Experiment: Standard ¹³C observation with broadband proton decoupling (zgpg30 or similar pulse program).

-

Spectral Width (SW): Set to ~250 ppm. This wide window (e.g., from -20 to 230 ppm) ensures all carbon signals, including the highly deshielded C-F carbons and the methyl group, are captured.

-

Acquisition Time (AQ): At least 1.5–2.0 seconds. A longer acquisition time allows for better resolution of the fine splitting patterns caused by long-range C-F coupling.

-

Relaxation Delay (D1): 5-10 seconds. This is a critical parameter . Fluorine-substituted quaternary carbons (C-2, C-3, C-4, C-5, C-6) lack attached protons and thus do not benefit from the Nuclear Overhauser Effect (NOE). They relax slowly, and a short delay will lead to signal saturation and artificially low intensity, hindering quantitative assessment. A longer delay ensures full relaxation and accurate signal integration.

-

Number of Scans (NS): Start with 1024 scans. Due to the low natural abundance of ¹³C, a significant number of scans are required to achieve an adequate signal-to-noise ratio (S/N). Adjust as needed based on sample concentration.

Step 3: Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening (LB) factor of 1-2 Hz to improve S/N without sacrificing too much resolution.

-

Phasing and Baseline Correction: Carefully phase the spectrum to achieve pure absorption lineshapes. Apply an automatic baseline correction algorithm to ensure a flat baseline for accurate peak picking and integration.

-

Referencing: Calibrate the chemical shift axis by setting the solvent residual peak (CDCl₃ at 77.16 ppm) or the TMS peak (0.0 ppm).

dot graph TD { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled,rounded", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

} caption: "Workflow for 13C NMR Analysis of Fluorinated Pyridines"

Spectral Interpretation: Decoding the Data

The ¹³C NMR spectrum of this compound is expected to show four distinct signals due to the molecule's C₂ symmetry: one for the methyl carbon (C-7), one for the methyl-bearing carbon (C-4), and two for the fluorine-bearing carbons (C-2/6 and C-3/5).

dot graph G { layout=neato; node [shape=plaintext, fontname="Arial"];

} caption: "Structure of this compound with numbering"

Signal Assignment and Coupling Analysis

The following table outlines the predicted assignments based on established principles of chemical shifts and C-F coupling constants in fluoropyridines.[12][13][14]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Expected Coupling Constants (J, Hz) | Rationale for Assignment |

| C-7 (-CH₃) | 10 - 15 | Quartet of Triplets | ³JCF ≈ 5-10 Hz (from F-3/5), ⁴JCF ≈ 1-3 Hz (from F-2/6) | The only sp³ carbon, appearing far upfield. It is coupled to two equivalent F-3/5 nuclei (triplet) and two equivalent F-2/6 nuclei (further splitting into a quartet of triplets, though may appear as a complex multiplet). |

| C-4 | 115 - 125 | Quintet | ²JCF ≈ 15-25 Hz | Quaternary carbon attached to the methyl group. Deshielded relative to the methyl but shielded relative to C-F carbons. Coupled to four equivalent fluorine atoms (F-2,3,5,6), resulting in a quintet (n+1 rule, n=4). |

| C-3/5 | 135 - 145 | Doublet of Triplets | ¹JCF ≈ 230-260 Hz, ²JCF ≈ 15-25 Hz (from F-2/6), ³JCF ≈ 5-15 Hz (from F-4) | Directly bonded to fluorine, resulting in a large ¹JCF doublet. This doublet is split into a triplet by the two neighboring F-2/6 nuclei. Further, smaller coupling to F-4 may or may not be resolved. |

| C-2/6 | 145 - 155 | Doublet of Triplets | ¹JCF ≈ 230-260 Hz, ²JCF ≈ 15-25 Hz (from F-3/5), ³JCF ≈ 5-15 Hz (from F-4) | Directly bonded to fluorine, also showing a large ¹JCF doublet. This doublet is split into a triplet by the two neighboring F-3/5 nuclei. This signal is typically the most downfield due to the additional deshielding effect of the adjacent nitrogen atom. |

Note: The exact appearance of multiplets can be complex. For example, the C-7 signal might be a "quartet of triplets" if the ³J and ⁴J couplings are significantly different, or a more collapsed multiplet if they are similar.

dot graph G { rankdir=LR; graph [fontname="Arial"]; node [shape=circle, style=filled, fontname="Arial"]; edge [fontname="Arial"];

} caption: "Key C-F coupling relationships in the molecule."

Conclusion: A Validated Structural Portrait

By systematically applying the principles of NMR spectroscopy and adhering to a robust experimental protocol, the ¹³C NMR spectrum of this compound can be fully assigned and validated. The chemical shifts confirm the electronic environment of each carbon, while the intricate C-F coupling patterns provide an unambiguous confirmation of the molecular structure. This detailed analysis is not merely an academic exercise; for the drug development professional, it is a critical quality control step that verifies the identity and purity of a key synthetic intermediate, ensuring the integrity of the subsequent research and development pipeline.

References

-

ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. .

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (n.d.). ¹³C NMR Spectroscopy.

-

Chemistry LibreTexts. (2024). 16: Multinuclear NMR. Retrieved from [Link].

- Chambers, R. D., & Sargent, C. R. (1981). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the Chemical Society, Perkin Transactions 1, 877-881.

- Kumar, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society, 20(1), 1-27.

- Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara.

- Weigert, F. J., & Roberts, J. D. (1971). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 93(10), 2361–2366.

- Emsley, J. W., & Phillips, L. (1974). Fluorine Coupling Constants. Pergamon.

- Al-Rawi, J. M. A., et al. (2018). Application of ¹⁹F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Molecules, 23(5), 1084.

-

International Journal of Pharmacy and Pharmaceutical Science. (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link].

- Doddrell, D., et al. (1974). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-409.

- Hope, A. J., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12799–12807.

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of ¹³C Multiplets of Fluorine Containing Compounds. Retrieved from [Link].

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Royal Society of Chemistry. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 9879-9885.

-

Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link].

-

ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link].

- Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES.

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link].

- De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 789-806.

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link].

-

PubChem. (n.d.). This compound. Retrieved from [Link].

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. eclass.uoa.gr [eclass.uoa.gr]

- 8. acdlabs.com [acdlabs.com]

- 9. westmont.edu [westmont.edu]

- 10. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 11. organomation.com [organomation.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

The Definitive Guide to ¹⁹F NMR Chemical Shifts of 2,3,5,6-Tetrafluoro-4-methylpyridine: An In-depth Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules have emerged as indispensable tools. Their unique physicochemical properties, often imparted by the strategic incorporation of fluorine atoms, can dramatically influence metabolic stability, binding affinity, and lipophilicity. Among the vast array of fluorinated heterocycles, 2,3,5,6-Tetrafluoro-4-methylpyridine stands as a key building block in the synthesis of novel pharmaceuticals and advanced materials. Understanding its structural and electronic characteristics is paramount, and in this regard, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy serves as an exceptionally powerful analytical technique.

This in-depth technical guide, designed for the practicing scientist, provides a comprehensive exploration of the ¹⁹F NMR chemical shifts of this compound. Moving beyond a simple data sheet, this document delves into the theoretical underpinnings, practical experimental considerations, and the interpretation of the spectral data, offering a robust framework for researchers working with this and related fluorinated pyridines.

The Power of ¹⁹F NMR in Characterizing Fluorinated Molecules

Fluorine-19 is an ideal nucleus for NMR spectroscopy, boasting a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is approximately 83% of that of ¹H.[1] This inherent sensitivity, coupled with a wide chemical shift range spanning over 800 ppm, provides exquisite resolution and allows for the unambiguous detection of subtle changes in the electronic environment of the fluorine nucleus.[2] Consequently, ¹⁹F NMR is a primary tool for the structural elucidation and characterization of fluorine-containing compounds.[3]

The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment. Electron-donating groups induce shielding, resulting in an upfield shift (more negative ppm values), while electron-withdrawing groups cause deshielding and a downfield shift (more positive ppm values).[1] This sensitivity makes ¹⁹F NMR a powerful probe for studying intermolecular interactions, conformational changes, and binding events in drug discovery and materials science.

Deciphering the ¹⁹F NMR Spectrum of this compound

Due to the symmetry of this compound, the ¹⁹F NMR spectrum is expected to exhibit two distinct signals corresponding to the two sets of chemically equivalent fluorine atoms: those at the 2- and 6-positions (ortho to the nitrogen) and those at the 3- and 5-positions (meta to the nitrogen).

| Fluorine Position | Expected Chemical Shift Range (ppm) | Reference |

| F-2, F-6 (ortho) | -83.5 to -84.4 | [4] |

| F-3, F-5 (meta) | -135.4 to -139.4 | [4] |

The methyl group at the 4-position is an electron-donating group, which would be expected to slightly shield the fluorine nuclei compared to a hydrogen atom at the same position. Therefore, the chemical shifts for this compound are anticipated to be in the upfield region of the ranges presented in the table.

The spectrum will also exhibit through-bond spin-spin coupling between the fluorine nuclei. The magnitude of the coupling constant (J-coupling) provides valuable information about the connectivity of the atoms. For fluorinated aromatic systems, long-range couplings (over three or more bonds) are commonly observed.[2] In the case of this compound, we would expect to see:

-

³J(F-2, F-3) and ³J(F-5, F-6) couplings (three-bond)

-

⁴J(F-2, F-5) and ⁴J(F-3, F-6) couplings (four-bond)

-

⁵J(F-2, F-6) coupling (five-bond)

These couplings will result in complex splitting patterns for each of the two main signals.

Causality Behind Experimental Choices: A Senior Application Scientist's Perspective

The acquisition of high-quality, reproducible ¹⁹F NMR data is contingent on a series of well-considered experimental choices. Here, we dissect the causality behind these decisions to ensure a self-validating experimental system.

Solvent Selection: More Than Just Dissolving

The choice of solvent is not merely a matter of solubility; it can significantly influence the chemical shifts of fluorine nuclei.[5] Polar solvents can interact with the solute, altering its electronic environment and thus the shielding of the fluorine atoms. For fluorinated pyridines, common solvents for ¹⁹F NMR analysis include:

-

Chloroform-d (CDCl₃): A versatile and widely used solvent.

-

Acetone-d₆: A more polar aprotic solvent.

-

Dimethyl sulfoxide-d₆ (DMSO-d₆): A highly polar aprotic solvent.

-

Chloroacetonitrile: As documented in studies of fluorinated pyridine complexes.[6]

When reporting ¹⁹F NMR data, it is imperative to specify the solvent used, as chemical shifts can vary by several ppm between different solvents. For comparative studies, maintaining a consistent solvent is crucial for data integrity.

The Critical Role of Referencing

Accurate referencing of ¹⁹F NMR spectra is paramount for data comparison and interpretation. The historical standard, trichlorofluoromethane (CFCl₃), is now sparingly used due to its environmental impact.[7] Modern spectrometers typically employ indirect referencing, where the ¹⁹F chemical shift is referenced to the ¹H signal of a primary standard like tetramethylsilane (TMS).[8]

For highly accurate work, the use of an internal standard is recommended. The ideal internal standard should be chemically inert, soluble in the chosen solvent, and have a single, sharp resonance that does not overlap with the signals of the analyte.[7]

Experimental Protocol: Acquiring a High-Quality ¹⁹F NMR Spectrum

This section provides a detailed, step-by-step methodology for acquiring the ¹⁹F NMR spectrum of this compound.

Materials:

-

This compound

-

Deuterated solvent (e.g., CDCl₃, Acetone-d₆)

-

NMR tube (5 mm)

-

NMR spectrometer with ¹⁹F capabilities

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

-

If using an internal standard, add a small, accurately known amount to the solution.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the ¹⁹F probe.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a wide spectral width (e.g., 200-250 ppm) to ensure all fluorine signals are captured.

-

Transmitter Offset: Center the transmitter frequency in the expected region of the fluorine signals (around -110 ppm).

-

Acquisition Time: A typical acquisition time of 1-2 seconds is usually adequate.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the fluorine nuclei between scans.

-

Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16-64 scans should provide a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Apply a baseline correction.

-

Reference the spectrum. If an internal standard is used, set its chemical shift to the known value. If indirect referencing is used, ensure the ¹H reference (e.g., TMS) is correctly set to 0 ppm.

-

Integrate the signals to determine the relative ratios of the different fluorine environments.

-

Analyze the splitting patterns to determine the coupling constants.

-

Visualizing Molecular Interactions and Experimental Workflow

To better understand the relationships between the different fluorine atoms and the overall experimental process, the following diagrams are provided.

Caption: Molecular structure and key through-bond couplings in this compound.

Caption: Standard workflow for acquiring and processing ¹⁹F NMR spectra.

Conclusion

This technical guide has provided a comprehensive overview of the ¹⁹F NMR chemical shifts of this compound. By synthesizing fundamental principles with practical experimental guidance and data from closely related structures, researchers are better equipped to utilize ¹⁹F NMR for the unambiguous characterization of this important fluorinated building block. The sensitivity of ¹⁹F chemical shifts to the molecular environment underscores the necessity of meticulous experimental design and execution, particularly in the context of solvent selection and spectral referencing. As the role of fluorinated compounds in drug discovery and materials science continues to expand, a deep understanding of their NMR spectroscopic properties will remain an invaluable asset for the scientific community.

References

-

Defense Technical Information Center. (n.d.). Fluorine-19 Nuclear Magnetic Resonance. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

- Beyki, M. T., et al. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. SpringerPlus, 4, 757.

-